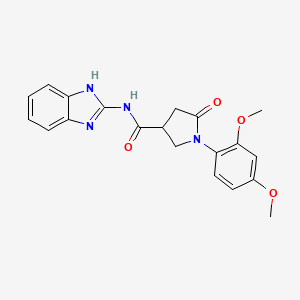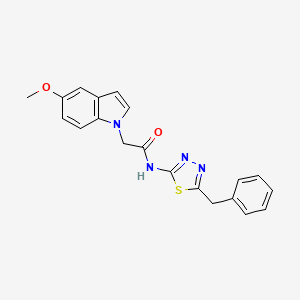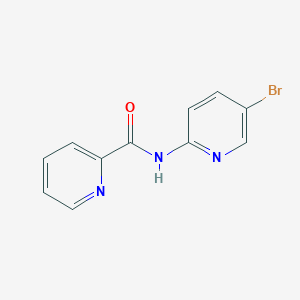![molecular formula C23H25NO3 B14938579 5-hydroxy-7-methyl-6-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one](/img/structure/B14938579.png)
5-hydroxy-7-methyl-6-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-HYDROXY-7-METHYL-6-[(4-METHYLPIPERIDINO)METHYL]-4-PHENYL-2H-CHROMEN-2-ONE is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a hydroxy group, a methyl group, a piperidino group, and a phenyl group attached to the chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-HYDROXY-7-METHYL-6-[(4-METHYLPIPERIDINO)METHYL]-4-PHENYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a Lewis acid catalyst.
Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups can be introduced through selective functionalization reactions, such as hydroxylation and methylation, using appropriate reagents and conditions.
Attachment of the Piperidino Group: The piperidino group can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the chromen-2-one core.
Introduction of the Phenyl Group: The phenyl group can be introduced through cross-coupling reactions, such as Suzuki-Miyaura coupling, using a phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of 5-HYDROXY-7-METHYL-6-[(4-METHYLPIPERIDINO)METHYL]-4-PHENYL-2H-CHROMEN-2-ONE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-HYDROXY-7-METHYL-6-[(4-METHYLPIPERIDINO)METHYL]-4-PHENYL-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidino group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Piperidine derivatives in the presence of a suitable leaving group and a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of various substituted chromen-2-one derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving chromen-2-one derivatives.
Medicine: As a potential therapeutic agent for treating diseases such as cancer, inflammation, and neurodegenerative disorders.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-HYDROXY-7-METHYL-6-[(4-METHYLPIPERIDINO)METHYL]-4-PHENYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with receptors on the cell surface to modulate signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids to affect gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxy-4-methylcoumarin: A simpler chromen-2-one derivative with similar biological activities.
4-Phenylcoumarin: Another chromen-2-one derivative with a phenyl group, but lacking the piperidino group.
6-Methyl-4-phenylcoumarin: A chromen-2-one derivative with both methyl and phenyl groups, but lacking the piperidino group.
Uniqueness
5-HYDROXY-7-METHYL-6-[(4-METHYLPIPERIDINO)METHYL]-4-PHENYL-2H-CHROMEN-2-ONE is unique due to the presence of the piperidino group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile.
Eigenschaften
Molekularformel |
C23H25NO3 |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
5-hydroxy-7-methyl-6-[(4-methylpiperidin-1-yl)methyl]-4-phenylchromen-2-one |
InChI |
InChI=1S/C23H25NO3/c1-15-8-10-24(11-9-15)14-19-16(2)12-20-22(23(19)26)18(13-21(25)27-20)17-6-4-3-5-7-17/h3-7,12-13,15,26H,8-11,14H2,1-2H3 |
InChI-Schlüssel |
ILROOATVOJRTPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)CC2=C(C3=C(C=C2C)OC(=O)C=C3C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B14938496.png)

![N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-valine](/img/structure/B14938504.png)


![N-[4-(acetylamino)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B14938524.png)

![N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalanine](/img/structure/B14938535.png)

![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B14938548.png)
![2-(4-methoxy-1H-indol-1-yl)-N-[(1S)-3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide](/img/structure/B14938566.png)
![1,5-dioxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B14938572.png)
ethanoic acid](/img/structure/B14938577.png)
![3-bromo-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14938583.png)
